molecular formula C8H12ClN3 B11781977 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine

Cat. No.: B11781977
M. Wt: 185.65 g/mol
InChI Key: RVJZQOGBNFZGBA-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of a chloropyrimidine moiety attached to a methylpropan-1-amine group

Preparation Methods

The synthesis of 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine typically involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of 6-chloropyrimidine with 2-methylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-(6-Chloropyrimidin-4-yl)-2-methylpropan-1-amine can be compared with other similar compounds, such as:

  • 1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-ylmethanol
  • 1-(6-Chloropyrimidin-4-yl)piperidin-2-ylmethanol

These compounds share the chloropyrimidine moiety but differ in the attached functional groups. The unique structure of this compound imparts specific chemical and biological properties that distinguish it from its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a range of chemical reactions and interact with biological targets, making it a valuable compound for ongoing research and development.

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

1-(6-chloropyrimidin-4-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C8H12ClN3/c1-5(2)8(10)6-3-7(9)12-4-11-6/h3-5,8H,10H2,1-2H3

InChI Key

RVJZQOGBNFZGBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=NC=N1)Cl)N

Origin of Product

United States

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